N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine is a chemical compound with the molecular formula and a molecular weight of 253.34 g/mol. This compound is significant in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by its unique cyclopropane structure, which is often associated with various biological activities and therapeutic potentials. The purity of this compound is generally around 95%, making it suitable for research applications.
N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine belongs to the class of amines, specifically primary amines, which are compounds derived from ammonia by replacing one hydrogen atom with a hydrocarbyl group . Its structure includes a cyclopropane ring, making it a cyclopropylamine derivative, which has been studied for its potential pharmacological effects, particularly as inhibitors of specific enzymes like lysine-specific demethylase .
The synthesis of N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine can be approached through various methods:
The technical aspects of these synthesis methods include careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts or enzymes to achieve high yields and desired stereochemistry. These methods are crucial for ensuring that the final product meets the necessary purity and structural integrity required for research applications.
The molecular structure of N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine can be represented using various notations:
InChI=1S/C17H19NO/c1-19-17-10-6-5-9-14(17)12-18-16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16,18H,11-12H2,1H3
JYSZLOJJRAJVHI-UHFFFAOYSA-N
COC1=CC=CC=C1CNC2CC2C3=CC=CC=C3
These representations provide insight into the connectivity and arrangement of atoms within the molecule, which is essential for understanding its chemical behavior and potential interactions with biological targets .
N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine can undergo various chemical reactions typical of amines and cyclopropane derivatives:
The reaction conditions (solvent choice, temperature, catalysts) significantly influence the outcome and efficiency of these reactions. Additionally, understanding the reactivity patterns is crucial for designing synthetic pathways for related compounds.
The mechanism of action for N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine primarily involves its interaction with biological targets such as enzymes or receptors:
This compound may act as an inhibitor or modulator of certain enzymes like lysine-specific demethylase, which plays a role in epigenetic regulation by modifying histones. By inhibiting this enzyme, N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine could potentially influence gene expression patterns associated with various diseases .
Studies have shown that compounds with similar structures exhibit significant pharmacological effects on neurological and psychiatric disorders by modulating neurotransmitter systems or epigenetic mechanisms .
N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 253.34 g/mol |
Purity | Approximately 95% |
These properties are critical for its handling and application in laboratory settings.
N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine has several scientific uses:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: